molecular formula C16H18FNO2 B12501422 methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Cat. No.: B12501422
M. Wt: 275.32 g/mol
InChI Key: FLVIVLNSOAYNIT-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated cyclohexyl group attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorocyclohexyl Group: The fluorocyclohexyl group can be introduced via a nucleophilic substitution reaction using a fluorinated cyclohexyl halide.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorocyclohexyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated cyclohexyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(cyclohexyl)-1H-indole-6-carboxylate: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

    Methyl 3-(2-chlorocyclohexyl)-1H-indole-6-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    Methyl 3-(2-bromocyclohexyl)-1H-indole-6-carboxylate: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the fluorine atom in methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can significantly enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets compared to its non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

InChI

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3

InChI Key

FLVIVLNSOAYNIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F

Origin of Product

United States

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